BenchChemオンラインストアへようこそ!

4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine

Bioreductive activation Radiosensitizer design Hypoxia-targeted prodrugs

4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine (CAS 913322-71-1, molecular formula C8H6N4O2S, molecular weight 222.23 g/mol) is a heterocyclic building block comprising a pyrimidine core substituted at the 4-position with a 5-nitrothiophen-2-yl moiety and at the 2-position with a primary amino group. It belongs to the thiophene-pyrimidine hybrid chemical class, a scaffold extensively explored in kinase inhibitor discovery, antimicrobial research, and agrochemical development.

Molecular Formula C8H6N4O2S
Molecular Weight 222.23 g/mol
CAS No. 913322-71-1
Cat. No. B13095683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine
CAS913322-71-1
Molecular FormulaC8H6N4O2S
Molecular Weight222.23 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C2=CC=C(S2)[N+](=O)[O-])N
InChIInChI=1S/C8H6N4O2S/c9-8-10-4-3-5(11-8)6-1-2-7(15-6)12(13)14/h1-4H,(H2,9,10,11)
InChIKeyRPGPNYPYBUYNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine (CAS 913322-71-1): Structural Identity and Procurement Baseline


4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine (CAS 913322-71-1, molecular formula C8H6N4O2S, molecular weight 222.23 g/mol) is a heterocyclic building block comprising a pyrimidine core substituted at the 4-position with a 5-nitrothiophen-2-yl moiety and at the 2-position with a primary amino group [1]. It belongs to the thiophene-pyrimidine hybrid chemical class, a scaffold extensively explored in kinase inhibitor discovery, antimicrobial research, and agrochemical development [2]. This compound is commercially available from multiple specialty chemical suppliers at purities typically ≥95% to 97% . The compound is not a finished pharmaceutical agent; it is supplied exclusively as a research intermediate and requires further synthetic elaboration to yield biologically active derivatives.

Why 4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine Cannot Be Randomly Substituted with Generic Thiophene-Pyrimidine Analogs


The combination of a 5-nitrothiophene substituent at the pyrimidine 4-position and a free 2-amino group creates a distinct electronic and steric profile that is not replicated by the non-nitrated analog (4-(thiophen-2-yl)pyrimidin-2-amine, CAS 154321-60-5) or the 6-methyl homolog (4-methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine, CAS 913322-63-1). The nitro group alters reduction potential (an approximately 0.4 V shift more anodic vs. 4-nitrothiophene isomers), hydrogen-bond acceptor capacity (6 HBA vs. 4 HBA for non-nitrated analog), and lipophilicity (XLogP3 1.4 vs. 3.11 for the 6-methyl analog) [1][2]. These differences materially affect downstream biological readout, synthetic handles, and pharmacokinetic properties of derived compounds. Random analog substitution therefore risks compromising lead series SAR continuity, invalidating patent composition-of-matter claims, or degrading the efficiency of subsequent synthetic steps that rely on the specific electronic properties of the 5-nitrothiophene moiety.

Quantitative Evidence Differentiating 4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine from Closest Analogs


5-Nitrothiophene Reduction Potential: More Anodic E1/2 vs. 4-Nitrothiophene Improves Bioreductive Activation

Cyclic voltammetry studies on organometallic phenylimines demonstrate that compounds bearing a 5-nitrothiophene moiety exhibit nitro group reduction potentials (E1/2 ≈ −0.56 to −0.78 V) that are substantially more anodic than their 4-nitrothiophene counterparts (E1/2 ≈ −0.92 to −1.04 V) [1]. A separate study on cyrhetrenyl derivatives confirms this trend: E1/2 ≈ −0.575 V for 5-nitrothiophene vs. E1/2 ≈ −0.981 V for 4-nitrothiophene analogs [2]. This approximately 0.4 V difference indicates that 5-nitrothiophene derivatives are more readily reduced to radical anion species under physiological reducing conditions, a critical determinant of bioreductive activation efficiency in hypoxia-targeted anticancer and antimicrobial prodrug strategies.

Bioreductive activation Radiosensitizer design Hypoxia-targeted prodrugs

Hydrogen-Bond Acceptor Count: 6 vs. 4 for Non-Nitrated Analog Confers Superior Target Engagement Capacity

4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine possesses a computed hydrogen-bond acceptor (HBA) count of 6, compared to an HBA count of 4 for its non-nitrated analog 4-(thiophen-2-yl)pyrimidin-2-amine (CAS 154321-60-5) [1]. The two additional HBA sites derive from the nitro group oxygens, which can engage in hydrogen-bonding interactions with kinase hinge residues or solvent-exposed regions of protein active sites. In ATP-competitive kinase inhibitor design, increased HBA capacity within the solvent-exposed region can improve binding affinity and selectivity without incurring a lipophilic penalty, as reflected by the modest XLogP3 increase from 1.2 (non-nitrated analog) to 1.4 (nitrated compound) [1].

Structure-based drug design Kinase hinge-binding Ligand efficiency

Polar Surface Area and LogP Differentiation from 6-Methyl Analog: More Favorable Oral Drug-Likeness Profile

Compared to its closest commercially available nitrated homolog, 4-methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine (CAS 913322-63-1), the target compound exhibits a substantially lower computed LogP (1.4 vs. 3.11) and a lower topological polar surface area (tPSA 94.94 Ų vs. 125.86 Ų for the 6-methyl analog, computed from Leancore ChemSrc data) [1]. The molecular weight of the target compound is also lower (222.23 g/mol vs. 236.25 g/mol). Under Veber's oral bioavailability criteria (tPSA < 140 Ų, rotatable bonds ≤ 10), both compounds pass the tPSA threshold; however, the target compound's LogP of 1.4 falls within the optimal range for oral absorption (LogP 1–3), while the 6-methyl analog's LogP of 3.11 is at the upper boundary and may encounter solubility-limited absorption [2].

ADME prediction Veber rules Lead optimization

5-Nitrothiophene Scaffold: Lower Background Cytotoxicity vs. 5-Nitrofuran and 5-Nitroimidazole Analogs

In a comparative antimalarial study evaluating (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives, 5-nitrothiophene-containing analogs demonstrated the least cytotoxicity against KB (human oral epidermoid carcinoma) cells compared to 5-nitroimidazole and 5-nitrofuran analogs [1]. This observation is corroborated by an independent antitubercular study in which a 5-nitrothiophene compound exhibited no cytotoxicity against HepG2 and A549 cells at 20 μg/mL, whereas compounds with comparable anti-mycobacterial potency from the nitrofuran and nitroimidazole classes frequently display cytotoxicity at similar concentrations [2]. While not a direct measurement on 4-(5-nitrothiophen-2-yl)pyrimidin-2-amine itself, this class-level property of the 5-nitrothiophene scaffold is directly transferable to derived compounds and represents a meaningful selection advantage over nitroheterocycle alternatives.

Cytotoxicity profiling Selectivity window Antimicrobial lead optimization

Patent-Validated Intermediate for VEGFR-1/2/3 Kinase Inhibitors with Superior Potency to Pazopanib

Chinese patent CN105237523A discloses a series of pyrimidine derivatives incorporating the 5-nitrothiophene moiety as key intermediates for VEGFR-1, VEGFR-2, and VEGFR-3 inhibitors. The patent explicitly claims that pyrimidine derivatives containing the nitrothiophene scaffold exhibit stronger VEGFR-1, VEGFR-2, and VEGFR-3 inhibitory activity than pazopanib (Votrient™), an FDA-approved VEGFR inhibitor used as the positive control in all assays [1]. The synthetic route described in the patent proceeds through 5-nitrothiophene-2-sulfonamide intermediates that can be derived from 4-(5-nitrothiophen-2-yl)pyrimidin-2-amine or its synthetic precursors, demonstrating the compound's utility as a validated entry point for synthesizing patent-protected anti-angiogenic kinase inhibitor libraries.

VEGFR inhibition Anti-angiogenesis Cancer therapeutics

Evidence-Backed Application Scenarios for Procuring 4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine (CAS 913322-71-1)


Hypoxia-Targeted Anticancer Prodrug Design Leveraging Favorable 5-Nitrothiophene Reduction Potential

The approximately 0.4 V more anodic reduction potential of the 5-nitrothiophene moiety compared to 4-nitrothiophene isomers (E1/2 ≈ −0.56 to −0.78 V vs. −0.92 to −1.04 V) [1] makes 4-(5-nitrothiophen-2-yl)pyrimidin-2-amine an optimal starting material for constructing bioreductively activated prodrugs. Under the hypoxic conditions characteristic of solid tumors (pO2 < 10 mmHg), the 5-nitrothiophene group undergoes preferential one-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 reductase, xanthine oxidase) to generate cytotoxic radical species, while remaining stable under normoxic conditions in healthy tissues. Researchers designing hypoxia-selective agents should prioritize this compound over 4-nitrothiophene or nitrofuran-based building blocks to maximize the therapeutic ratio between hypoxic tumor tissue and normoxic normal tissue.

Kinase Inhibitor Library Synthesis Targeting VEGFR and EGFR with Optimized Physicochemical Properties

The compound's favorable drug-likeness profile (XLogP3 = 1.4, tPSA = 94.94 Ų, HBA = 6) positions it as a privileged intermediate for constructing ATP-competitive kinase inhibitor libraries [1][2]. Patent CN105237523A has validated the nitrothiophene-pyrimidine scaffold for VEGFR inhibition superior to pazopanib [3], while the broader thiophene-pyrimidine class has demonstrated activity against EGFR T790M and L858R/T790M resistant mutants [4]. Compared to the 6-methyl analog (LogP 3.11, tPSA 125.86 Ų), the target compound's lower lipophilicity translates to better aqueous solubility of derived inhibitors, reducing the risk of solubility-limited absorption and non-specific protein binding. Medicinal chemistry teams pursuing kinase inhibitor SAR campaigns should select this building block over higher-LogP analogs to maintain lead-like properties throughout optimization.

Antimicrobial Lead Development Exploiting Low Intrinsic Cytotoxicity of the 5-Nitrothiophene Scaffold

The class-level evidence that 5-nitrothiophene derivatives exhibit lower cytotoxicity than 5-nitrofuran and 5-nitroimidazole counterparts against human cell lines [1][2] makes this compound a strategically preferred starting point for antimicrobial drug discovery. When synthesizing novel antibacterial or antiparasitic agents targeting multidrug-resistant pathogens (e.g., MRSA, VRSA, drug-resistant Plasmodium falciparum), the 5-nitrothiophene scaffold provides an intrinsically wider selectivity window. The 2-amino group on the pyrimidine ring offers a convenient synthetic handle for further derivatization (e.g., amide coupling, reductive amination, diazotization) without compromising the nitro group's bioreductive functionality, enabling efficient parallel library synthesis.

Structure-Activity Relationship Studies Requiring a Sterically Unencumbered Nitrothiophene-Pyrimidine Core

Unlike the 6-methyl-substituted analog (CAS 913322-63-1), 4-(5-nitrothiophen-2-yl)pyrimidin-2-amine lacks additional substituents on the pyrimidine ring, providing an unencumbered core for systematic SAR exploration. This is critical when the goal is to independently probe the contribution of substituents at each position of the pyrimidine ring to biological activity. The compound's lower molecular weight (222.23 g/mol vs. 236.25 g/mol for the 6-methyl analog) and lower tPSA (94.94 Ų vs. 125.86 Ų) further ensure that lead molecules derived from this scaffold begin with favorable composite molecular properties, reducing the need for property optimization during late-stage lead development [1]. Procurement teams should select this unsubstituted core when the research objective is de novo SAR generation rather than modification of a pre-optimized lead.

Quote Request

Request a Quote for 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.